Hydrogen-Bond Donor Capacity vs. 4-Methyl and 4-Trifluoromethyl Analogs
The 4-difluoromethyl substituent (CHF2) acts as a lipophilic hydrogen-bond donor (estimated HBD count contribution = 1), whereas the 4-methyl analog (HBD = 0 at this position) and the 4-trifluoromethyl analog (HBD = 0) lack this capacity entirely. The target compound possesses a total HBD count of 2 (7-NH2 plus 4-CHF2), compared with HBD = 1 for 7-amino-4-methyl-1,8-naphthyridin-2(1H)-one and HBD = 1 for 7-amino-4-(trifluoromethyl)-1,8-naphthyridin-2(1H)-one [1][2]. This additional hydrogen-bond donor capability can be critical for establishing key polar interactions in enzyme active sites such as PDE4 and DGK where the 4-position projects toward a conserved acidic residue [3].
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | HBD = 2 (7-NH2 + 4-CHF2) |
| Comparator Or Baseline | 7-Amino-4-methyl-1,8-naphthyridin-2(1H)-one: HBD = 1; 7-Amino-4-(trifluoromethyl)-1,8-naphthyridin-2(1H)-one: HBD = 1 |
| Quantified Difference | +1 HBD over both comparators |
| Conditions | Computed hydrogen bond donor count based on structure; applicable to all drug design contexts |
Why This Matters
The extra HBD may confer differential binding affinity in targets where the 4-position hydrogen-bond interaction is essential, influencing the choice of this compound as a scaffold for lead optimization.
- [1] PubChem. 7-Amino-4-(difluoromethyl)-1,8-naphthyridin-2(1H)-one. CID 97627679. View Source
- [2] Comparison with 7-amino-4-methyl-1,8-naphthyridin-2(1H)-one and 7-amino-4-(trifluoromethyl)-1,8-naphthyridin-2(1H)-one computed properties (PubChem and ChemSpider). View Source
- [3] Bristol-Myers Squibb. Naphthyridinone compounds useful as T cell activators. US Patent Application 20210277004, 2021. (Describes SAR at 4-position for DGK inhibition.) View Source
